6',7'-Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and other citrus fruits like pomelos and sour oranges. [] It is categorized as a secondary metabolite, meaning it is not directly involved in the plant's growth or development but plays a role in its interaction with the environment. [] DHB has garnered significant attention in scientific research due to its potent inhibitory effects on cytochrome P450 3A4 (CYP3A4), an enzyme crucial for the metabolism of numerous drugs and xenobiotics. [, , , ] This interaction has made DHB a focal point in the study of food-drug interactions, particularly those involving grapefruit juice. [, , , ]
DHB possesses a furanocoumarin structure characterized by a furan ring fused to a coumarin nucleus. It also features a geranyloxy side chain with two hydroxyl groups at the 6' and 7' positions, distinguishing it from other related furanocoumarins. [, , , ] Detailed structural analyses, including spectroscopic data, are necessary for a complete understanding of its molecular properties.
DHB, like other furanocoumarins, can undergo various chemical reactions. One prominent reaction is its interaction with CYP3A4, leading to enzyme inhibition, potentially through a mechanism-based inactivation process. [, ] Additional reactions might include oxidation, reduction, or hydrolysis, but these require further investigation.
DHB is a potent inhibitor of CYP3A4, a key enzyme responsible for metabolizing a wide array of drugs. [, , , , ] Its mechanism of action is believed to involve both competitive and mechanism-based inhibition. [] DHB competes with drug substrates for binding to the CYP3A4 active site, directly blocking their metabolism. [] Additionally, DHB can be metabolized by CYP3A4, forming reactive intermediates that irreversibly bind to the enzyme, effectively inactivating it. [] This dual inhibitory action contributes to the substantial and prolonged effect of grapefruit juice on drug metabolism.
Screening for CYP3A4 Inhibitors: DHB serves as a standard compound for developing sensitive and specific assays to detect furanocoumarins and other CYP3A4 inhibitors in various citrus fruits, vegetables, and crude drugs. [, ] These assays enable the identification of potential food-drug interactions and facilitate the selection of appropriate citrus varieties for consumption by individuals on specific medications.
Investigating Grapefruit Juice-Drug Interactions: DHB is a key component responsible for the observed increase in the bioavailability of numerous drugs when co-administered with grapefruit juice. [, , , , , ] Its presence necessitates caution in the consumption of grapefruit and related citrus fruits by patients taking medications metabolized by CYP3A4.
Elucidating Mechanisms of Food-Drug Interactions: DHB's involvement in grapefruit juice-drug interactions has provided valuable insights into the complex interplay between dietary components and drug metabolism. [, , , ] Understanding these mechanisms is crucial for developing strategies to minimize adverse interactions and optimize drug therapy.
While DHB itself is not directly hazardous, its potent inhibition of CYP3A4 can significantly alter the pharmacokinetics of various drugs, potentially leading to unintended consequences. [, , , , , , ] The consumption of grapefruit juice containing DHB can elevate drug levels in the bloodstream, increasing the risk of toxicity or adverse effects, particularly for drugs with a narrow therapeutic index. [, , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2